molecular formula C8H17Br B182186 4-(Bromomethyl)heptane CAS No. 101654-29-9

4-(Bromomethyl)heptane

Cat. No. B182186
CAS RN: 101654-29-9
M. Wt: 193.12 g/mol
InChI Key: ZVWCWXUOSBDXEQ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)heptane is a chemical compound with the molecular formula C8H17Br . It is also known by other names such as 1-BROMO-2-PROPYLPENTANE .


Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)heptane can be represented by the InChI code: InChI=1S/C8H17Br/c1-3-5-8(7-9)6-4-2/h8H,3-7H2,1-2H3 . The compound has a molecular weight of 193.12 g/mol and a monoisotopic mass of 192.051361 Da .


Physical And Chemical Properties Analysis

4-(Bromomethyl)heptane has a density of 1.1±0.1 g/cm³ . It has a boiling point of 190.8±8.0 °C at 760 mmHg . The compound has a molar refractivity of 46.8±0.3 cm³ . It has 0 hydrogen bond acceptors and 0 hydrogen bond donors . It has 5 freely rotating bonds . The compound has a polar surface area of 0 Ų and a molar volume of 174.1±3.0 cm³ .

Scientific Research Applications

Heterocyclic Synthesis

Functionalized heterocycles are essential in drug discovery. Researchers have utilized 4-(bromomethyl)heptane to construct heterocyclic scaffolds. These scaffolds serve as starting points for designing bioactive compounds .

Oxetane Derivatives

Oxetanes are four-membered cyclic ethers with diverse applications. While not directly an oxetane, 4-(bromomethyl)heptane can be a precursor for oxetane derivatives. These compounds find use in materials science, polymer chemistry, and as potential bioactive agents .

Safety And Hazards

4-(Bromomethyl)heptane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Relevant Papers One relevant paper is titled "Solubility Determination and Correlation of 4-(Bromomethyl)-2(1H)…" . Unfortunately, I couldn’t retrieve more details about this paper.

properties

IUPAC Name

4-(bromomethyl)heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-3-5-8(7-9)6-4-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWCWXUOSBDXEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)heptane

CAS RN

101654-29-9
Record name 4-(bromomethyl)heptane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phosphorus tribromide (33.3 g, 0.123 mol) was added dropwise to 2-propyl-1-pentanol (40 g, 0.307 mol) at −10° C. to maintain the temperature below 0° C. and the mixture was stirred overnight at room temperature. The reaction mixture was heated at 100° C. for 1 h, cooled to room temperature, and poured into ice water (250 ml). The organic layer was separated, washed with conc. H2SO4 (25 ml) followed by saturated K2CO3 (25 ml), dried and distilled in vacuo (80° C./15 mm Hg) to furnish 40 g (83%) of 1-bromo-2-propylpentane.
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
solvent
Reaction Step Two

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